Cas no 2877671-48-0 (8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
![8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one structure](https://www.kuujia.com/scimg/cas/2877671-48-0x500.png)
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
-
- 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- 2877671-48-0
- F6743-9058
- AKOS040862143
- 8-Cyclopentyl-2-[hexahydro-4-(methylsulfonyl)-1H-1,4-diazepin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
- Inchi: 1S/C19H27N5O3S/c1-14-12-17(25)24(15-6-3-4-7-15)18-16(14)13-20-19(21-18)22-8-5-9-23(11-10-22)28(2,26)27/h12-13,15H,3-11H2,1-2H3
- InChI Key: VMWJIMVCDZEMQG-UHFFFAOYSA-N
- SMILES: C1(N2CCCN(S(C)(=O)=O)CC2)=NC=C2C(C)=CC(=O)N(C3CCCC3)C2=N1
Computed Properties
- Exact Mass: 405.18346091g/mol
- Monoisotopic Mass: 405.18346091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 95.1Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 602.5±65.0 °C(Predicted)
- pka: 4.97±0.20(Predicted)
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6743-9058-10mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-15mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-50mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6743-9058-20μmol |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-25mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-75mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6743-9058-10μmol |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-2μmol |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-2mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6743-9058-1mg |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2877671-48-0 | 1mg |
$81.0 | 2023-09-07 |
8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one Related Literature
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Professional Introduction to Compound with CAS No. 2877671-48-0 and Product Name: 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
The compound identified by the CAS number 2877671-48-0 and the product name 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring a pyrido[2,3-d]pyrimidinone core appended with cyclopentyl and diazepane moieties, makes it a promising candidate for further investigation in drug discovery.
The pyrido[2,3-d]pyrimidinone scaffold is well-known for its presence in various bioactive molecules, including several FDA-approved drugs that target a range of diseases. The incorporation of a 4-methanesulfonyl-substituted diazepane group into the molecular structure introduces unique electronic and steric properties that can modulate binding interactions with biological targets. This modification has been strategically employed in medicinal chemistry to enhance affinity and selectivity, which are critical factors in the development of novel therapeutics.
Recent studies have highlighted the importance of 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one in the context of inhibiting key enzymes involved in cancer progression. Specifically, preclinical research suggests that this compound exhibits potent activity against enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). These kinases are aberrantly activated in many cancers and are considered attractive therapeutic targets. The cyclopentyl group in the molecule may contribute to improved solubility and metabolic stability, which are essential attributes for a drug candidate.
The 5-methyl substituent at the 5-position of the pyrido[2,3-d]pyrimidinone ring further fine-tunes the pharmacophoric properties of the compound. This methyl group can influence both the electronic distribution and steric environment around the active site of potential target proteins. Such structural features are often exploited to achieve high binding affinity and reduced off-target effects. The combination of these structural elements makes this compound a versatile tool for exploring new therapeutic strategies.
In addition to its potential anticancer applications, 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has shown promise in preclinical models as a modulator of inflammatory pathways. Chronic inflammation is implicated in various diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. The ability of this compound to interact with inflammatory mediators without significant toxicity underscores its broad therapeutic potential.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only facilitate the production of sufficient material for preclinical studies but also allow for structural modifications to optimize biological activity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one to its target proteins. These studies provide insights into key interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking that contribute to its high affinity. Such information is invaluable for guiding structure-based drug design efforts aimed at improving potency and selectivity.
The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly evaluated through in vitro and in vivo studies. Data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally or intravenously. These characteristics are essential for ensuring that the compound reaches therapeutic levels at targeted sites while minimizing side effects.
Future research directions include exploring derivatives of 8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one with modified substituents to enhance specific biological activities or improve pharmacokinetic profiles further. Additionally,investigations into combination therapies involving this compound with other drugs may reveal synergistic effects that could lead to more effective treatments for complex diseases.
In conclusion,8-cyclopentyl - 2 - ( 4 - methanesulfonyl - 1 , 4 - diazepan - 1 - yl ) - 5 - methyl - 7 H , 8 H - pyrido [ 2 , 3 - d ] pyrimidin - 7 - one ( CAS No . 2877671 -48 -0 ) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities . Its potential applications in oncology , inflammation , and other therapeutic areas make it an attractive candidate for further clinical development . As research progresses , additional insights into its mechanism of action , pharmacokinetics , and clinical efficacy will be gained , paving the way for novel treatment strategies .
2877671-48-0 (8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one) Related Products
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)




